Molecular structure and weight of (3,5-Dimethyl-4-propoxyphenyl)methanol
Molecular structure and weight of (3,5-Dimethyl-4-propoxyphenyl)methanol
An In-Depth Technical Guide to (3,5-Dimethyl-4-propoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential utility of (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS No: 1039311-97-1). As a substituted benzyl alcohol, this compound represents a versatile chemical scaffold with potential applications in medicinal chemistry and materials science. This document delineates its structural features, calculated molecular weight, and a plausible synthetic pathway. Furthermore, it offers an expert analysis of its expected spectroscopic characteristics to aid in its identification and characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel aromatic building blocks.
Introduction
Substituted benzyl alcohols are a cornerstone in modern synthetic chemistry and are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds.[1] Their utility stems from the dual reactivity of the aromatic ring and the primary alcohol, which allows for a diverse range of chemical transformations. (3,5-Dimethyl-4-propoxyphenyl)methanol is a member of this class, featuring a polysubstituted benzene ring that offers steric and electronic properties of interest for fine-tuning molecular interactions. Understanding the fundamental characteristics of this molecule is the first step toward unlocking its potential in drug discovery and materials science. This guide synthesizes available data to provide a detailed technical profile of this compound.
Molecular Structure and Physicochemical Properties
The structural identity and fundamental properties of a molecule are critical for its application in any research context. (3,5-Dimethyl-4-propoxyphenyl)methanol is a well-defined chemical entity with the following key identifiers.
Structural Elucidation
The molecule consists of a central benzene ring with five substituents:
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A hydroxymethyl group (-CH₂OH) at position 1.
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Two methyl groups (-CH₃) at positions 3 and 5.
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A propoxy group (-O-CH₂CH₂CH₃) at position 4.
This specific arrangement of substituents, particularly the flanking methyl groups and the electron-donating propoxy group, influences the reactivity of both the aromatic ring and the benzylic alcohol.
Core Physicochemical Data
The primary molecular properties of (3,5-Dimethyl-4-propoxyphenyl)methanol are summarized in the table below. While empirical data for properties such as melting and boiling points are not widely published, the molecular formula and weight are well-established.[2]
| Property | Value | Source |
| IUPAC Name | (3,5-Dimethyl-4-propoxyphenyl)methanol | N/A |
| CAS Number | 1039311-97-1 | [2][3] |
| Molecular Formula | C₁₂H₁₈O₂ | [2] |
| Molecular Weight | 194.27 g/mol | [2] |
| Canonical SMILES | CCCOC1=C(C)C=C(CO)C=C1C | N/A |
Proposed Synthesis Pathway
The synthesis of benzylic alcohols is a fundamental transformation in organic chemistry, often achieved through the reduction of the corresponding aldehyde or carboxylic acid.[4] For (3,5-Dimethyl-4-propoxyphenyl)methanol, a highly efficient and logical approach involves the selective reduction of 3,5-Dimethyl-4-propoxybenzaldehyde.
Synthetic Workflow: Reduction of an Aldehyde
The reduction of an aldehyde to a primary alcohol is a reliable and high-yielding reaction. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones, ensuring that other functional groups remain intact. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at ambient temperature.
Caption: Proposed synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol.
Step-by-Step Protocol
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Dissolution: Dissolve 3,5-Dimethyl-4-propoxybenzaldehyde in methanol and cool the solution to 0°C in an ice bath.
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Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure (3,5-Dimethyl-4-propoxyphenyl)methanol.
Spectroscopic Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below (referenced to TMS at 0 ppm in CDCl₃).[5][6][7]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| -O-CH₂-CH₂-CH₃ | ~3.8 - 4.0 ppm (t) | ~75 ppm | Methylene protons adjacent to the oxygen are deshielded. |
| -O-CH₂-CH₂-CH₃ | ~1.7 - 1.9 ppm (sextet) | ~23 ppm | Methylene protons in the middle of the propyl chain. |
| -O-CH₂-CH₂-CH₃ | ~0.9 - 1.1 ppm (t) | ~10 ppm | Terminal methyl protons of the propyl group. |
| Ar-CH₃ | ~2.2 - 2.4 ppm (s, 6H) | ~16 ppm | Methyl protons attached to the aromatic ring. |
| Ar-H | ~6.9 - 7.1 ppm (s, 2H) | ~128 ppm | Aromatic protons, appearing as a singlet due to symmetry. |
| -CH₂-OH | ~4.5 - 4.7 ppm (s, 2H) | ~65 ppm | Benzylic protons adjacent to the hydroxyl group. |
| -CH₂-OH | ~1.5 - 2.5 ppm (br s, 1H) | N/A | Labile hydroxyl proton; shift is concentration-dependent. |
| Ar-C (quaternary) | N/A | ~155, 135, 130 ppm | Quaternary carbons of the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies are listed below.[8][9][10][11]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3500 (broad) | Hydroxyl (-OH) |
| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Ar-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 (sharp) | -CH₃, -CH₂- |
| C=C Stretch (Aromatic) | 1580 - 1620, 1450 - 1500 | Benzene Ring |
| C-O Stretch (Alcohol) | 1000 - 1080 (strong) | C-OH |
| C-O Stretch (Ether) | 1200 - 1270 (strong) | Ar-O-C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 194.27, corresponding to the molecular weight of the compound.
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Key Fragmentation: A significant fragment would likely be observed at m/z = 163, corresponding to the loss of the hydroxymethyl group (-CH₂OH), forming a stable benzylic carbocation. Another possible fragmentation is the loss of the propyl group.
Potential Applications in Research and Drug Development
While specific applications for (3,5-Dimethyl-4-propoxyphenyl)methanol are not extensively documented, its structure suggests significant potential as a versatile building block. The benzyl alcohol motif is a key component in numerous approved drugs and clinical candidates.[1]
Scaffold for Medicinal Chemistry
The molecule possesses two key handles for chemical modification: the hydroxyl group and the aromatic ring. These sites can be functionalized to generate libraries of compounds for screening.
Caption: Potential derivatization pathways for the core molecule.
Relevance in Drug Design
The 3,5-dimethyl substitution pattern provides steric bulk that can influence binding selectivity to biological targets. The 4-propoxy group is a moderately lipophilic substituent that can enhance membrane permeability and modulate binding interactions. The benzyl alcohol itself can act as a hydrogen bond donor or acceptor. This combination of features makes it an attractive starting point for developing lead compounds in areas such as oncology, where substituted N-benzyl scaffolds have shown promise.[12]
Conclusion
(3,5-Dimethyl-4-propoxyphenyl)methanol is a chemical compound with a well-defined structure and molecular weight. While comprehensive experimental data is limited, this guide provides a robust, scientifically-grounded profile based on established chemical principles. A reliable synthetic route via aldehyde reduction is proposed, and a detailed predicted spectroscopic signature is provided to facilitate its identification. Its structural features make it a promising and versatile building block for applications in drug discovery and materials science, warranting further investigation by the scientific community.
References
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Boroncore. (n.d.). 1039311-97-1 | (3,5-Dimethyl-4-propoxyphenyl)methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]
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Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
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MDPI. (n.d.). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Retrieved from [Link]
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University of Alberta. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
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Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). IR spectrum of methanol. Retrieved from [Link]
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Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]
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ResearchGate. (n.d.). Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Retrieved from [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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